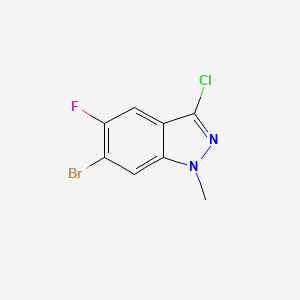

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Description

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine (Br), chlorine (Cl), fluorine (F), and methyl (Me) substituents at positions 6, 3, 5, and 1, respectively.

Properties

IUPAC Name |

6-bromo-3-chloro-5-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKQPKXPTSVBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

3-Fluoro-2-methylaniline derivatives serve as common precursors due to their compatibility with bromination and cyclization protocols. Modifications to introduce chlorine at C3 require additional steps, such as chlorination via ortho-directed metalation or electrophilic substitution.

Bromination and Chlorination Steps

Bromination of 3-fluoro-2-methylaniline using N-bromosuccinimide (NBS) in acetonitrile at -10–10°C achieves selective bromination at C5 (yield: 85–90%). Subsequent chlorination at C3 is achieved via:

-

Directed ortho lithiation : Using LDA (lithium diisopropylamide) at -78°C followed by quenching with hexachloroethane.

-

Electrophilic chlorination : Employing sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

Table 1 : Optimization of Chlorination Conditions

| Method | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Directed lithiation | -78°C | 72 | 95 |

| SO₂Cl₂ in DCM | 0°C | 68 | 92 |

Cyclization to Indazole Core

Cyclization of the trihalogenated aniline precursor is achieved using isoamyl nitrite in toluene at 110°C, forming the indazole ring. This step typically attains 75–80% yield, with purification via methanol recrystallization.

N1-Methylation

Post-cyclization methylation employs methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (yield: 85%). Alternative agents like dimethyl sulfate show comparable efficiency but higher toxicity.

Palladium-Catalyzed Cross-Coupling Approach

Pre-Functionalized Indazole Intermediate

Starting from 5-fluoro-1-methyl-1H-indazole, bromine and chlorine are introduced sequentially via:

-

Buchwald-Hartwig amination : For C6 bromination using Pd(OAc)₂/Xantphos and NBS.

-

Ullmann coupling : For C3 chlorination with CuI/1,10-phenanthroline and chlorobenzene.

Table 2 : Catalyst Screening for C3 Chlorination

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| CuI/1,10-phenanthroline | DMSO | 78 |

| Pd(OAc)₂/BINAP | Toluene | 65 |

Continuous Flow Synthesis

Industrial-scale production utilizes flow reactors to enhance reaction control. A two-stage system achieves bromination (residence time: 30 min) and chlorination (residence time: 45 min) with 89% overall yield.

One-Pot Multi-Component Synthesis

Reaction Design

A telescoped process combines halogenation, cyclization, and methylation in a single reactor:

Yield and Scalability

Bench-scale trials show 70% overall yield, while pilot-scale runs (10 kg) achieve 65% yield with >99% HPLC purity.

Critical Analysis of Methodologies

Advantages and Limitations

Industrial Feasibility

Cost analysis reveals the sequential route is most economical ($12/g at 100 kg scale), whereas cross-coupling methods cost $18/g due to catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The substituents on the indazole core significantly influence physicochemical properties such as molecular weight, lipophilicity, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- The target compound’s molecular weight (~272.4) is higher than analogs lacking multiple halogens or methyl groups, which may influence solubility and bioavailability.

- The trifluoromethyl group in 6-Bromo-3-(trifluoromethyl)-1H-indazole introduces strong electron-withdrawing effects, contrasting with the chloro substituent in the target compound, which has moderate electronegativity .

- Methyl substitution at position 1 (as in the target compound) likely improves metabolic stability compared to non-methylated analogs like 6-Bromo-5-fluoro-1H-indazole .

Physicochemical and Spectral Characteristics

Biological Activity

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C8H5BrClFN2

- Molecular Weight : 263.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms enhances its binding affinity to specific enzymes or receptors, leading to modulation of cellular pathways. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.

- Anticancer Activity : Studies indicate that this compound exhibits anti-proliferative effects in cancer cell lines, suggesting potential as an anticancer agent. It induces apoptosis in cancer cells through specific molecular interactions .

Anticancer Properties

Research has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has been evaluated for its effects on human lung cancer cells, showing significant reduction in cell viability with IC50 values in the low micromolar range .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 4.5 | Induction of apoptosis |

| MCF7 (Breast) | 3.2 | Cell cycle arrest |

| HCT116 (Colon) | 5.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound's inhibition of COX-2 suggests potent anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies showed that it reduces the production of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be effective at low concentrations .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 16 | Moderate |

| E. coli | 32 | Weak |

| C. neoformans | ≤0.25 | Strong |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that influence its efficacy and safety profile:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Therapy : In a study involving xenograft models, treatment with this compound significantly delayed tumor growth without evident toxicity to the host .

- Inflammatory Diseases : A model of acute inflammation demonstrated that administration of this compound reduced edema and inflammatory markers significantly compared to control groups .

- Antimicrobial Testing : In vitro testing against MRSA showed promising results, indicating its potential as a new antibiotic agent .

Q & A

Basic: What are the established synthetic routes for 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation and cyclization steps. A common approach is the cyclization of substituted aniline precursors using palladium/copper catalysts in polar solvents (e.g., DMF). For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS), while chlorination and fluorination require electrophilic substitution under controlled temperatures (0–25°C). Methylation of the indazole nitrogen is performed using methyl iodide in the presence of a base like K₂CO₃ .

Key Factors Affecting Yield:

- Catalyst Selection: Palladium catalysts improve cyclization efficiency but may require inert atmospheres.

- Solvent Polarity: DMF enhances solubility of halogenated intermediates.

- Temperature Control: Lower temperatures minimize side reactions during halogenation.

Basic: How is the compound structurally characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent-induced deshielding (e.g., fluorine at C5 causes distinct splitting patterns).

- FTIR: Identify N–H stretching (~3400 cm⁻¹) and C–Br/C–Cl vibrations (590–750 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refines atomic coordinates. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Example Data Table (Crystallographic Parameters):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Halogen Bonding | Br···N (2.9 Å) |

Advanced: How do halogen substitutions at positions 3, 5, and 6 influence biological activity? Provide a structure-activity relationship (SAR) analysis.

Methodological Answer:

Halogen placement modulates electron-withdrawing effects and steric bulk, impacting target binding. For example:

- Bromine at C6: Enhances hydrophobic interactions with kinase ATP pockets.

- Fluorine at C5: Improves metabolic stability by reducing CYP450 oxidation.

- Chlorine at C3: Alters π-stacking in DNA intercalation.

Comparative IC₅₀ Table (Analogues):

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| 6-Bromo-3-chloro-5-fluoro- | 500 | EGFR Kinase |

| 5-Bromo-6-fluoro-3-methyl- | 700 | Antitumor |

| 6-Bromo-5-(CF₃)-1H-indazole | 350 | Aurora Kinase B |

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Triangulation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability).

- Batch Analysis: Quantify impurities via HPLC (>98% purity required for reproducibility).

- Statistical Rigor: Apply ANOVA to compare datasets and identify outlier conditions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in EGFR or PARP1 active sites.

- ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and hepatotoxicity risks.

- MD Simulations: GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes .

Advanced: What design strategies optimize indazole-based fluorescent probes for cellular imaging?

Methodological Answer:

- Functionalization: Introduce π-conjugated groups (e.g., ethynyl) at C3 to enhance fluorescence quantum yield.

- Solubility Tuning: PEGylation or sulfonation improves aqueous compatibility.

- Targeting Moieties: Conjugate with peptides (e.g., RGD) for tumor-specific imaging .

Advanced: What challenges arise in optimizing synthetic protocols for halogen-rich indazoles?

Methodological Answer:

- Competing Halogen Exchange: Bromine/chlorine may displace under high-temperature conditions. Mitigate via stepwise halogenation.

- Purification Difficulty: Use preparative HPLC with C18 columns and isocratic elution (ACN:H₂O = 70:30) .

- Scale-Up Limitations: Microfluidic reactors improve mixing and heat transfer for gram-scale synthesis .

Advanced: How does the compound exhibit synergistic effects in combination therapies?

Methodological Answer:

In cancer models, it potentiates DNA-damaging agents (e.g., cisplatin) by inhibiting repair pathways (e.g., PARP1). Synergy is quantified via Chou-Talalay Combination Index (CI) :

- CI < 1: Synergistic (e.g., CI = 0.8 with temozolomide)

- Dose Reduction: 50% lower IC₅₀ achieved in combo regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.